Loureirin A

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

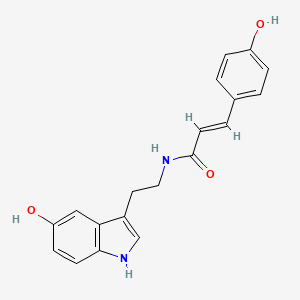

Loureirin A (LrA), a traditional Chinese medicine monomer extracted from Sanguis Draconis flavones, has been found to possess specific antibacterial activity against Helicobacter pylori . It also interacts with the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

The underlying mechanism of action of LrA against H. pylori involves the generation of bactericidal levels of reactive oxygen species , resulting in apoptosis-like cell death . In the context of melanoma cells, LrA has been shown to suppress migration and invasion via the WNT and AKT/mTOR signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway , which is involved in cell proliferation, cell cycle progression, and cell survival . It also affects the WNT signaling pathway , which plays a crucial role in cell differentiation .

Result of Action

The result of this compound’s action is multifaceted. It has been found to possess specific antibacterial activity against H. pylori, without the bacteria displaying a tendency to develop resistance in vitro . In melanoma cells, it promotes cell differentiation and suppresses migration and invasion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as omeprazole, can have a synergistic or additive effect when combined with this compound against H. pylori

Biochemische Analyse

Biochemical Properties

Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for this compound is narrow and requires careful dosage optimization.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Loureirin A kann durch klassische Claisen-Schmidt-Reaktionen synthetisiert werden, die die Kondensation von aromatischen Aldehyden mit Ketonen in Gegenwart einer Base beinhalten. Die Reaktion erfordert typischerweise Bedingungen wie Rückfluss in Ethanol oder Methanol mit einer Base wie Natriumhydroxid oder Kaliumhydroxid .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus dem Harz von Dracaena cochinchinensis. Das Harz wird einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsprozessen wie Säulenchromatographie, um this compound in reiner Form zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonen oxidiert werden.

Reduktion: Es kann zu Dihydrochalconen reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere elektrophile aromatische Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel werden unter sauren Bedingungen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydrochalcone.

Substitution: Halogenierte oder nitrierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

Loureirin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydrochalcones.

Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen gegen Erkrankungen wie Helicobacter pylori-Infektion, Arthrose und COVID-19

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Loureirin A übt seine Wirkungen durch mehrere Mechanismen aus:

Antibakterielle Aktivität: Es erzeugt bakterizide Mengen an reaktiven Sauerstoffspezies, die zu einem apoptoseähnlichen Zelltod in Helicobacter pylori führen.

Entzündungshemmende Aktivität: Es unterdrückt die Expression von entzündungsfördernden Zytokinen durch Hemmung des AKT/NF-κB-Signalwegs.

Gerinnungshemmende Aktivität: Es hemmt die Thrombozytenaggregation, indem es die Phosphorylierung von AKT reduziert.

Vergleich Mit ähnlichen Verbindungen

Loureirin A ist im Vergleich zu anderen Flavonoiden aufgrund seiner spezifischen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Loureirin B: Ein weiteres Flavonoid aus Drachenblut mit ähnlichen entzündungshemmenden und gerinnungshemmenden Eigenschaften.

Quercetin: Ein Flavonoid mit antioxidativen und entzündungshemmenden Aktivitäten.

Kaempferol: Bekannt für seine krebshemmenden und entzündungshemmenden Eigenschaften.

This compound zeichnet sich durch seine spezifische antibakterielle Aktivität gegen Helicobacter pylori und seine minimale Wirkung auf die Diversität der Darmflora aus .

Eigenschaften

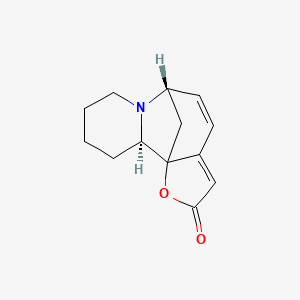

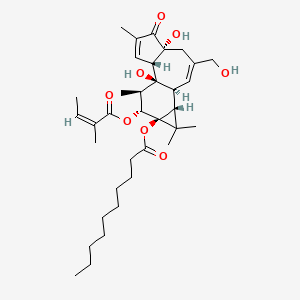

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAIVLRELNGZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318286 | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119425-89-7 | |

| Record name | Loureirin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loureirin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)

![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)